4-Acetyl-5-hydroxynicotinaldehyde
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Overview
Description
4-Acetyl-5-hydroxynicotinaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group at the 4-position and a hydroxyl group at the 5-position on the nicotinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-5-hydroxynicotinaldehyde can be achieved through several methods. One common approach involves the oxidation of this compound precursors using suitable oxidizing agents. Another method includes the condensation of 4-acetylpyridine with hydroxylamine, followed by oxidation to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-5-hydroxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Acetyl-5-hydroxynicotinaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Acetyl-5-hydroxynicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its hydroxyl and acetyl groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-Acetylpyridine: Lacks the hydroxyl group at the 5-position.
5-Hydroxynicotinaldehyde: Lacks the acetyl group at the 4-position.
Nicotinamide: Contains an amide group instead of the aldehyde group.
Uniqueness
4-Acetyl-5-hydroxynicotinaldehyde is unique due to the presence of both acetyl and hydroxyl groups on the nicotinaldehyde structure.
Properties
Molecular Formula |
C8H7NO3 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
4-acetyl-5-hydroxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H7NO3/c1-5(11)8-6(4-10)2-9-3-7(8)12/h2-4,12H,1H3 |
InChI Key |
BDNNORQIEGLTCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=NC=C1C=O)O |
Origin of Product |
United States |
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